

An In-depth Technical Guide to 2-Bromooxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromooxazole

Cat. No.: B165757

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of **2-bromooxazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties, outlines key experimental protocols for its use in synthetic transformations, and explores its role as a versatile building block for the development of bioactive molecules. While direct modulation of signaling pathways by **2-bromooxazole** itself is not extensively documented, its utility in synthesizing compounds with notable biological activities, including enzyme inhibition, is well-established.

Physicochemical Properties of 2-Bromooxazole

2-Bromooxazole is a valuable research chemical, and its key properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	125533-82-6	[1] [2]
Molecular Formula	C ₃ H ₂ BrNO	
Molecular Weight	147.96 g/mol	[1]
Appearance	Brown to grey crystalline powder or liquid	
Boiling Point	166.2 °C at 760 mmHg	
Density	1.812 g/cm ³	

Synthetic Applications and Experimental Protocols

2-Bromooxazole serves as a key intermediate in a variety of organic reactions, primarily owing to the reactivity of the bromine atom at the 2-position of the oxazole ring. This allows for its functionalization through various cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. **2-Bromooxazole** can be coupled with a range of aryl and vinyl boronic acids or their esters to generate 2-substituted oxazoles. These products are scaffolds for various pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A typical procedure involves the reaction of **2-bromooxazole** with a boronic acid derivative in the presence of a palladium catalyst and a base.

- Reaction Setup: In a reaction vessel, combine **2-bromooxazole** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like sodium carbonate or potassium phosphate (2.0-3.0 equivalents).

- Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is commonly used.
- Reaction Conditions: The mixture is typically degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80 to 110 °C for several hours.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of Bromo-Substituted Aryloxazoles

2-Bromooxazole can also be synthesized through the bromination of a parent oxazole ring. The following protocol details the synthesis of bromo- and dibromo-derivatives from a substituted oxazole.

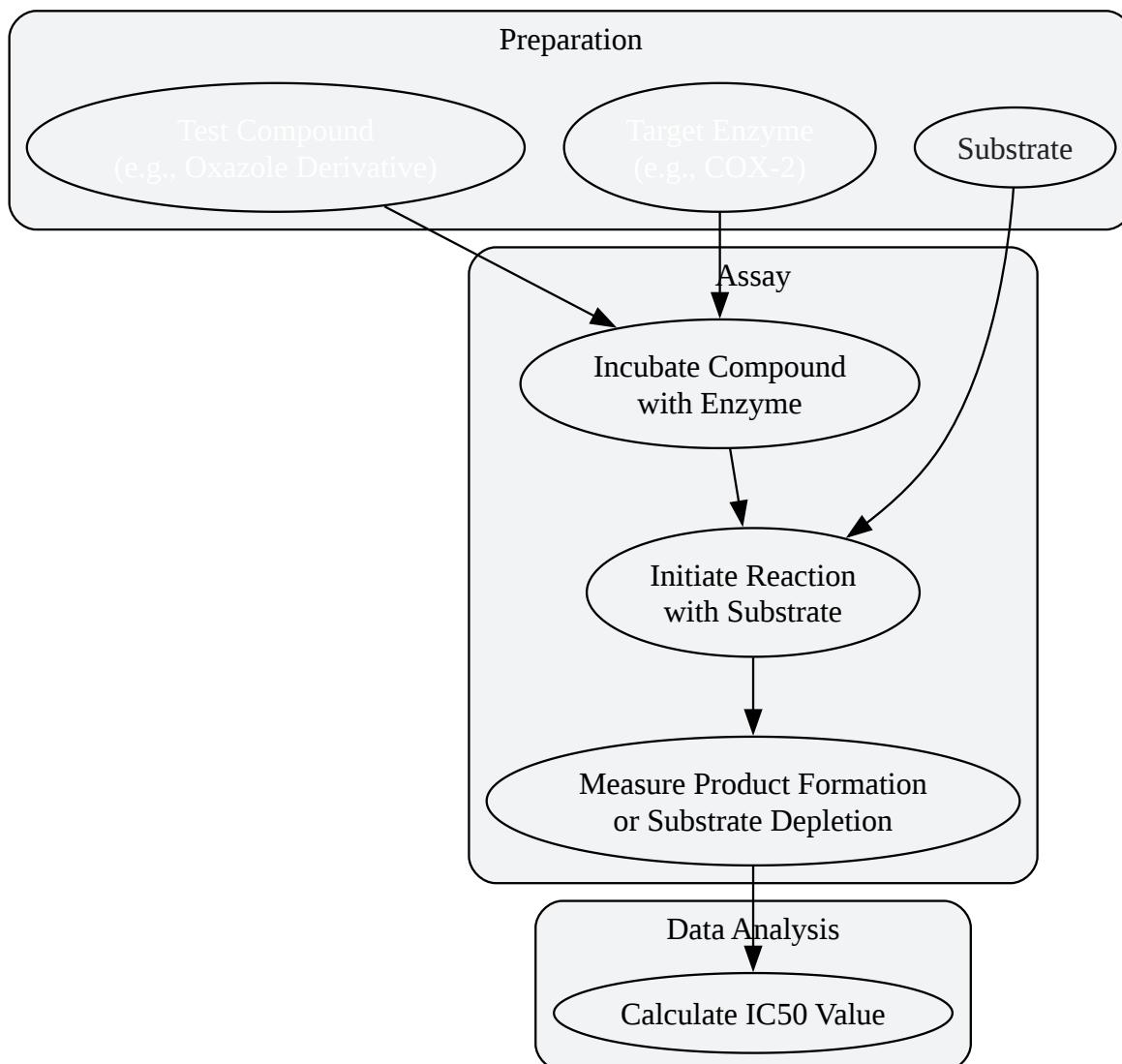
Experimental Protocol for Bromination of an Aryloxazole:

- Reactants: To a stirred solution of the starting oxazole derivative (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.0-2.0 equivalents).
- Reaction Conditions: The reaction is typically carried out at room temperature for several hours.
- Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the mono- and di-brominated oxazole derivatives.

Role in the Synthesis of Bioactive Molecules

2-Bromooxazole is a documented precursor in the synthesis of 3-[1-(2-benzoxazolyl)hydrazino]propanenitrile derivatives, which have been investigated as inhibitors of immune complex-induced inflammation.^[3] While a detailed, publicly available experimental

protocol for this specific transformation is scarce, it likely involves a nucleophilic substitution reaction where a hydrazine derivative displaces the bromine atom on the oxazole ring.


Biological Significance and Signaling Pathways of Oxazole Derivatives

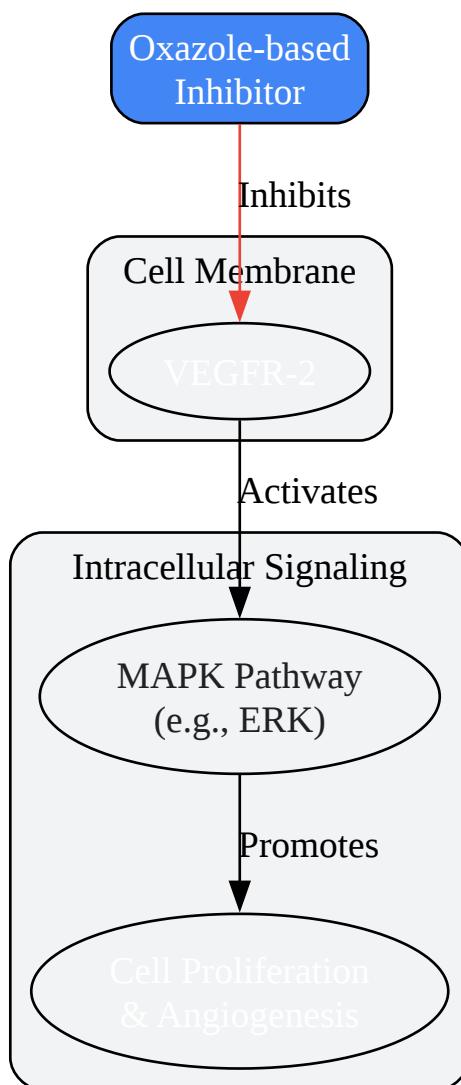
While **2-bromo-oxazole** is primarily utilized as a synthetic intermediate, the broader class of oxazole-containing compounds exhibits a wide range of biological activities.^[4] These activities often stem from the ability of the oxazole scaffold to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Derivatives of oxazole have been shown to be potent enzyme inhibitors. For instance, certain substituted oxazoles have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.

Conceptual Workflow for Enzyme Inhibition Assay:

[Click to download full resolution via product page](#)


Caption: Workflow for an enzyme inhibition assay.

Modulation of Signaling Pathways

Complex molecules incorporating the oxazole or the related benzoxazole scaffold have been shown to modulate critical cellular signaling pathways implicated in diseases such as cancer.

- **VEGFR-2 Signaling:** Certain benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway can restrict tumor growth by cutting off its blood supply.
- **MAPK Signaling Pathway:** Some oxadiazole-based compounds, which share structural similarities with oxazoles, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.^[5] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Illustrative Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)

Caption: Inhibition of VEGFR-2 signaling by an oxazole derivative.

Conclusion

2-Bromooxazole is a foundational building block in the synthesis of a diverse array of more complex molecules. Its reactivity, particularly in cross-coupling reactions, provides medicinal chemists with a versatile tool for generating novel compounds with potential therapeutic applications. While direct biological activity of **2-bromooxazole** is not a primary area of research, its importance in the pipeline of drug discovery and development is undeniable. Future research will likely continue to leverage the synthetic utility of **2-bromooxazole** to explore new chemical space and identify novel drug candidates targeting a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 2-BromoOxazole | 125533-82-6 [chemicalbook.com]
- 4. Buy 2-BromoOxazole | 125533-82-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromooxazole: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165757#2-bromooxazole-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com